6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
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Overview
Description
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is an organic compound that features a picolinonitrile core substituted with a chloro group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane , are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds are known to participate in various types of coupling reactions, such as buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
Biochemical Pathways
The compound’s potential to participate in various coupling reactions suggests that it could influence a wide range of biochemical pathways, particularly those involving the formation or modification of carbon-carbon or carbon-heteroatom bonds .
Result of Action
Given the compound’s potential to participate in various coupling reactions, it could potentially influence a wide range of molecular and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile typically involves the following steps:
Formation of the Picolinonitrile Core: The picolinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Chloro Group: Chlorination of the picolinonitrile core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the dioxaborolane moiety with aryl halides.
Scientific Research Applications
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a fluoro group instead of a chloro group.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring instead of a picolinonitrile core.
Uniqueness
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is unique due to the combination of its chloro and dioxaborolane substituents, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(7-15)16-10(14)6-8/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGCAGUABNZLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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